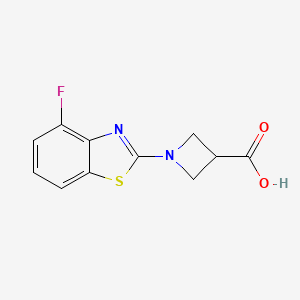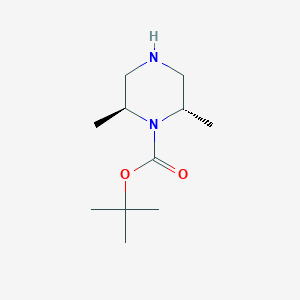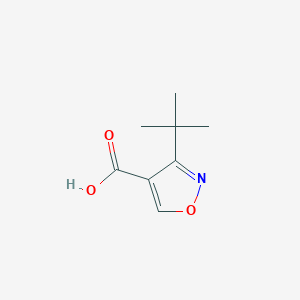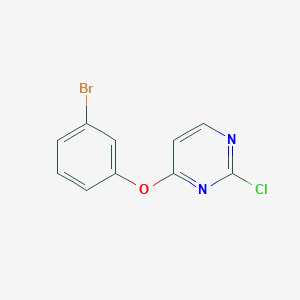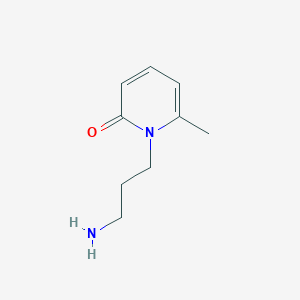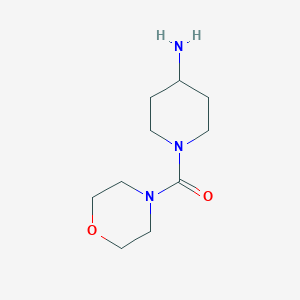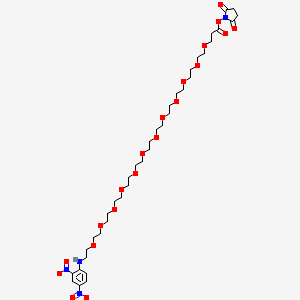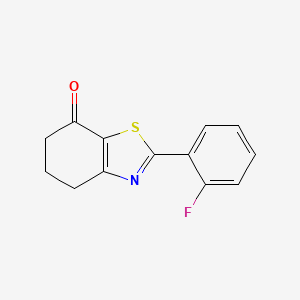
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Vue d'ensemble
Description
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a heterocyclic compound that features a benzothiazole ring fused with a tetrahydro ring and a fluorophenyl group
Mécanisme D'action
Target of Action
The primary targets of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Biochemical Pathways
The compound’s interaction with MAP kinase-activated protein kinases suggests it may influence pathways related to cellular stress responses and proliferation . More research is needed to fully understand the compound’s effects on biochemical pathways.
Result of Action
Given its interaction with MAP kinase-activated protein kinases, it may influence cellular processes such as proliferation and stress response
Analyse Biochimique
Biochemical Properties
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with mitochondrial proteins, influencing mitochondrial respiration and energy production. It acts as a mitochondrial uncoupler, disrupting the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure . Additionally, it interacts with enzymes involved in oxidative phosphorylation, modulating their activity and affecting cellular energy metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to increase proton leak in mitochondria, leading to decreased ATP production and increased reactive oxygen species accumulation . These changes can induce apoptosis and affect cell proliferation and migration. Furthermore, the compound’s impact on mitochondrial membrane potential and oxidative stress highlights its potential in targeting cancer cells and other proliferative disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to mitochondrial proteins, disrupting the proton gradient across the inner mitochondrial membrane . By acting as a protonophore, it facilitates the dissipation of the proton gradient, leading to increased mitochondrial respiration and energy expenditure. Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular energy metabolism and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial uncoupling, resulting in chronic changes in cellular energy metabolism and oxidative stress . These long-term effects highlight the importance of understanding the compound’s stability and degradation pathways in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance mitochondrial respiration and energy expenditure without causing significant toxicity . At higher doses, it can induce adverse effects such as increased oxidative stress, apoptosis, and tissue damage. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular energy metabolism. The compound’s role as a mitochondrial uncoupler affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative phosphorylation . Additionally, it influences the levels of reactive oxygen species and other metabolites associated with cellular stress responses, highlighting its potential impact on metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cellular membranes and accumulates in mitochondria, where it exerts its uncoupling effects . It interacts with mitochondrial transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to the mitochondrial inner membrane, where it disrupts the proton gradient and modulates mitochondrial respiration . This specific localization is crucial for its role as a mitochondrial uncoupler and its impact on cellular energy metabolism and oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one typically involves the condensation of 2-fluoroaniline with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenyl derivatives: Compounds such as 2-fluorophenylpiperazine and 2-fluorophenylpyridine share the fluorophenyl group and exhibit similar biological activities.
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole have similar structural features and are used in various applications, including medicinal chemistry and materials science.
Uniqueness
2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is unique due to the combination of the fluorophenyl group and the tetrahydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOADTSXEHRASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209337 | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-49-7 | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7(4H)-Benzothiazolone, 2-(2-fluorophenyl)-5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


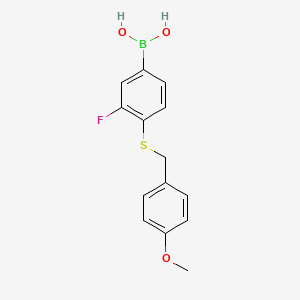
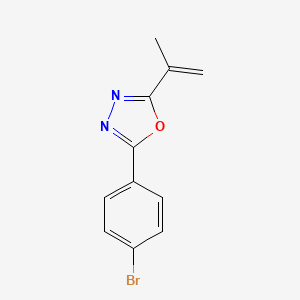
![3-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1440517.png)
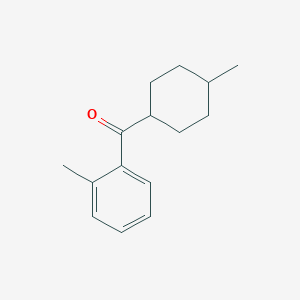
![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)
